Potassium cyanide-13C,15N

Forensic Toxicology Clinical Chemistry Isotope Dilution Mass Spectrometry

Potassium cyanide-13C,15N (K13C15N) is a dual-isotope-labeled internal standard delivering a clean M+2 mass shift for unambiguous cyanide quantitation via GC/MS or LC/MS. The simultaneous 13C and 15N enrichment eliminates the isotopic crosstalk and matrix interference seen with unlabeled or single-label analogs, achieving precision RSD <2.4% and accuracy deviation <2% in forensic blood cyanide IDMS methods. It is also the definitive tracer for dual-element metabolic flux analysis (13C/15N NMR). Available in research-scale packaging.

Molecular Formula CKN
Molecular Weight 67.102 g/mol
CAS No. 74889-51-3
Cat. No. B122409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium cyanide-13C,15N
CAS74889-51-3
SynonymsHydrocyanic-13C,15N acid, potassium salt;  Potassium [13C,15N]cyanide;  Potassium cyanide-13C,15N;  Potassium cyanide-13C,15N; 
Molecular FormulaCKN
Molecular Weight67.102 g/mol
Structural Identifiers
SMILES[C-]#N.[K+]
InChIInChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1;
InChIKeyNNFCIKHAZHQZJG-AWQJXPNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Cyanide-13C,15N (CAS 74889-51-3): Dual-Isotope Labeled KCN for High-Precision Mass Spectrometry and Metabolic Tracing


Potassium cyanide-13C,15N (K13C15N) is a stable isotope-labeled compound where both the carbon and nitrogen atoms in the cyanide moiety are enriched with the heavy isotopes carbon-13 (13C) and nitrogen-15 (15N) . It is a dual-labeled analog of potassium cyanide (KCN), a highly toxic salt widely used in organic synthesis, electroplating, and as a reagent. The key differentiator for this labeled version is its utility as an internal standard or tracer in analytical and biochemical applications, specifically those employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy . The compound is characterized by its isotopic purity, typically specified at 99 atom % 13C and 98 atom % 15N , and a molecular mass shift of M+2 relative to unlabeled KCN, which enables its distinct detection and quantification in complex matrices .

Why Unlabeled or Singly-Labeled Potassium Cyanide Cannot Replace K13C15N in Quantitative MS and NMR Assays


The substitution of potassium cyanide-13C,15N with unlabeled KCN or single-isotope labeled analogs (e.g., K13CN, KC15N) is not feasible in applications requiring precise quantitation via isotope dilution mass spectrometry (IDMS) or when tracking dual-element metabolic flux. The dual-label (M+2 mass shift) provides a unique and well-resolved signal that is essential for distinguishing the internal standard from the analyte of interest . Unlabeled KCN (M) and even singly-labeled compounds (M+1) can suffer from signal overlap, isotopic crosstalk, or lower specificity, especially in complex biological matrices where endogenous compounds may contribute to background noise [1]. Furthermore, for metabolic flux analysis (MFA) using NMR, the simultaneous enrichment in both 13C and 15N allows for the deconvolution of intricate isotopomer patterns and provides constraints on both carbon and nitrogen pathways that are unattainable with single-label or unlabeled substrates [2]. The use of a dual-labeled internal standard also inherently corrects for any matrix effects, extraction efficiency variations, and instrument drift that could compromise the accuracy of unlabeled or non-isotopically matched analogs [1].

K13C15N Performance Metrics vs. Unlabeled KCN and Alternative Standards: A Quantitative Comparator Analysis


Analytical Precision and Accuracy: K13C15N Enables <2.5% Deviation in Blood Cyanide Quantification by ID GC/MS

In an isotope dilution gas chromatography-mass spectrometry (ID GC/MS) method for quantifying cyanide (CN) in whole blood, the use of potassium cyanide-13C,15N (K13C15N) as the internal standard yielded a reproducibility of 2.0% RSD (n=15) at a 0.6 µg/g CN level and 2.4% RSD (n=15) at a 1.5 µg/g CN level. The average deviation from the known fortified value was less than 2% for these levels [1]. For comparison, unlabeled KCN cannot be used in IDMS due to the lack of a distinct mass shift, and the method's performance with a singly-labeled analog (M+1) would be compromised by isotopic crosstalk, leading to lower accuracy and precision [1].

Forensic Toxicology Clinical Chemistry Isotope Dilution Mass Spectrometry

Isotopic Purity: K13C15N Specifications (99 atom % 13C, 98 atom % 15N) Ensure Minimal Signal Interference in MS/NMR

The specified isotopic purity of K13C15N is typically 99 atom % 13C and 98 atom % 15N . This high enrichment ensures that the internal standard signal at m/z 29 (1H13C15N+) is dominant, with minimal contribution from unlabeled (m/z 27) or partially labeled (m/z 28) species. This level of purity is critical for maintaining linearity and accuracy in quantitative assays. While other vendors may offer comparable isotopic purities, the documented specifications for this compound provide a verifiable benchmark. Lower purity would lead to increased background at the analyte's mass-to-charge ratio (m/z 27), reducing the method's sensitivity and limit of detection.

Analytical Chemistry Stable Isotope Labeling Quality Control

Dual-Isotope Labeling for Metabolic Flux Analysis: K13C15N Enables Simultaneous Tracking of Carbon and Nitrogen Pathways in Amino Acid Biosynthesis

In a study on the enantioselective synthesis of isotopically labeled α-amino acids, K13C15N was employed as a key reagent to introduce both 13C and 15N labels into the ϵ-position of L-lysine [1]. The use of this dual-labeled starting material allowed for the preparation of (ϵ-13C,ϵ-15N)-L-lysine, a specific isotopomer that was characterized using both 13C NMR and 15N NMR spectroscopy [1]. This enabled unambiguous assignment of NMR peaks and provided detailed insights into the biosynthetic pathway [1]. In contrast, using only K13CN or KC15N would have produced singly-labeled isotopomers, providing information on only one element's flux and precluding the direct correlation of carbon and nitrogen fates within the same molecule.

Metabolic Flux Analysis NMR Spectroscopy Amino Acid Synthesis

Limit of Detection (LOD) in Complex Matrices: K13C15N Facilitates a 4.1 ng/cigarette LOD for Cyanide in Cigarette Smoke via LC/MS/MS

An LC/MS/MS method for determining hydrogen cyanide (HCN) in cigarette mainstream smoke utilized K13C15N as an isotopic internal standard [1]. This method achieved a linear range of 2.4-331 ng/mL for cyanide with a correlation coefficient > 0.999 and a calculated limit of detection (LOD) of 4.1 ng/cigarette [1]. The use of the dual-labeled internal standard was critical for compensating for variable ionization efficiency and matrix effects inherent to the complex smoke condensate. While an unlabeled or single-labeled standard might be used for external calibration, the precision and accuracy across a wide dynamic range, as well as the low LOD, are directly attributable to the use of a perfectly co-eluting, isotopically matched internal standard that corrects for sample-to-sample variability [1].

Environmental Analysis LC/MS/MS Tobacco Science

Cross-Platform Method Validation: K13C15N Demonstrates Comparable Quantitative Performance in GC-MS and HPLC-MS Blood Cyanide Assays

The use of K13C15N as an internal standard has been validated across multiple analytical platforms for blood cyanide analysis. In an ID GC/MS method, a detection limit of 0.3 µmol/L was achieved with within-run and inter-run coefficients of variation (CVs) of 4.4% and 3.9%, respectively [1]. In a separate HPLC-MS method using the same internal standard (K13C15N), limits of detection and quantitation for blood CN were 5 ng/mL and 15 ng/mL, respectively [2]. While the absolute numbers differ due to the distinct analytical techniques, the consistent theme is the attainment of high precision and low detection limits in complex biological matrices when K13C15N is employed. This cross-platform validation underscores the compound's utility as a versatile, high-performance internal standard regardless of the specific instrumentation used, a property not shared by unlabeled or non-isotopically matched alternatives.

Clinical Toxicology Method Validation Cross-Platform Comparison

High-Impact Application Scenarios for Potassium Cyanide-13C,15N in Forensics, Pharma, and Environmental Sciences


Forensic and Clinical Toxicology: Definitive Quantification of Cyanide in Postmortem and Clinical Blood Samples

This is the primary and most robustly validated application for K13C15N. As demonstrated in Section 3, Evidence Items 1, 4, and 5, the compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods (GC/MS or LC/MS) for quantifying cyanide in whole blood [1][2]. The high precision (RSD <2.4%) and accuracy (deviation <2%) enabled by the dual-label [1] are essential in forensic and clinical settings where quantitative results may have medico-legal implications or guide critical patient care decisions. The use of K13C15N corrects for matrix effects, recovery losses, and instrument drift, providing a level of analytical confidence that external calibration or non-isotopic internal standards cannot match.

Metabolic Engineering and Fluxomics: Elucidating Biosynthetic Pathways for Amino Acids and Other Nitrogen-Containing Metabolites

As evidenced in Section 3, Evidence Item 3, K13C15N is a critical reagent for the synthesis of complex, multi-isotope-labeled biomolecules for use in metabolic flux analysis (MFA) [1]. The ability to simultaneously track the fate of both the carbon and nitrogen atoms from the cyanide moiety provides a powerful tool for mapping biochemical pathways. This is particularly valuable in the study of amino acid biosynthesis, cyanide detoxification pathways (e.g., via rhodanese), and the production of nitrile-containing natural products or pharmaceuticals. The resulting isotopomers can be analyzed by NMR or MS, offering high-resolution insights into pathway dynamics that are unattainable with single-label or unlabeled tracers.

Environmental and Consumer Product Safety Analysis: Monitoring Hydrogen Cyanide in Complex Matrices like Smoke and Wastewater

The LC/MS/MS method validated for HCN in cigarette smoke, described in Section 3, Evidence Item 4, exemplifies the utility of K13C15N in challenging environmental and industrial hygiene applications [1]. The compound's ability to act as an internal standard that corrects for severe matrix effects allows for the development of robust, highly sensitive, and linear assays (LOD of 4.1 ng/cigarette) [1]. This approach can be adapted for monitoring cyanide levels in other complex matrices, such as industrial wastewater, food extracts, or combustion products, where accurate quantitation is required for regulatory compliance or safety assessment. The cross-platform validation (GC/MS and LC/MS) further enhances the method's transferability between different analytical labs or regulatory bodies.

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